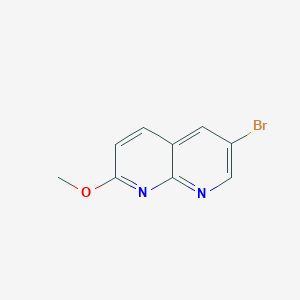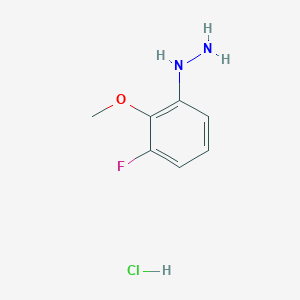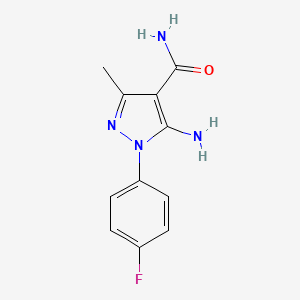![molecular formula C12H16ClNO3 B1448835 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1803566-20-2](/img/structure/B1448835.png)
5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
“5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride” is a compound with the CAS Number: 1803566-20-2 . It has a molecular weight of 257.72 . The IUPAC name for this compound is 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C12H15NO3.ClH/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16;/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16);1H .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The steric factors and spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its saturated nature and the presence of sp3-hybridization, which allows for efficient exploration of pharmacophore space. The non-planarity of the ring, known as “pseudorotation,” contributes to the three-dimensional coverage of molecules, enhancing their interaction with biological targets . The hydroxyphenyl group in the compound can potentially increase its affinity for certain receptors or enzymes, making it a valuable entity in the design of new drugs.
Anticancer Research
Compounds with a pyrrolidine core have been synthesized and evaluated for their anticancer potential. For instance, pyrrolidine thiosemicarbazone hybrids have shown activity against various cancer cell lines, including lung, ovarian, and colon cancers . The hydrochloride salt form of the compound could potentially improve its solubility and bioavailability, making it a candidate for anticancer drug formulation.
Antibacterial and Antimicrobial Activities
Pyrrolidine derivatives have demonstrated significant antibacterial activity, with structure-activity relationship (SAR) studies indicating that different substituents on the pyrrolidine ring can lead to varying degrees of antibacterial potency . The specific compound mentioned could be explored for its efficacy against bacterial strains, contributing to the development of new antibiotics.
Neuropharmacology
Pyrrolidine alkaloids and their derivatives have shown promise in neuropharmacological applications, including the treatment of neurotoxicity and other neurological conditions . The compound’s hydroxyphenyl moiety might interact with neurological pathways, offering potential therapeutic benefits for neurodegenerative diseases.
Anti-inflammatory and Analgesic Effects
The pyrrolidine scaffold is associated with anti-inflammatory and analgesic properties. The introduction of the hydroxyphenyl group could modulate these effects, leading to the development of new anti-inflammatory and pain-relief medications .
Antiparasitic and Anthelmintic Applications
Pyrrolidine derivatives have been identified with antiparasitic activities against various parasites. The compound’s structural features could be optimized to enhance its activity against specific parasites, contributing to the treatment of parasitic infections .
Organ Protective Properties
Some pyrrolidine alkaloids have shown organ protective effects, which could be beneficial in conditions where organ damage is a risk, such as in chemotherapy-induced toxicity . Research into the specific applications of the compound could lead to new protective agents for organs at risk.
Anti-hyperglycemic Potential
Pyrrolidine alkaloids have also been investigated for their anti-hyperglycemic effects, which could be useful in the management of diabetes. The compound’s unique structure might influence its interaction with biological systems involved in glucose metabolism .
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring and its derivatives continue to be of great interest in drug discovery due to their potential in the treatment of human diseases . Future research will likely focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives have been known to interact with a variety of biological targets, including enzymes like carbonic anhydrases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best ADME/Tox results for drug candidates .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can often impact the effectiveness of many compounds .
Propiedades
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16;/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOODBANSMELEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CC2=CC=C(C=C2)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole](/img/structure/B1448752.png)
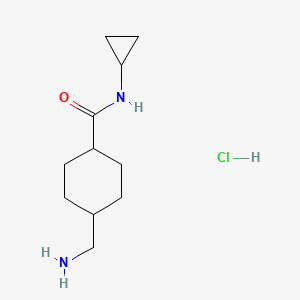
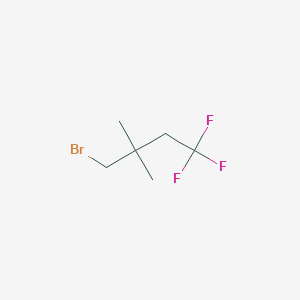
![3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol](/img/structure/B1448756.png)

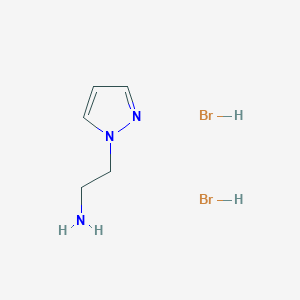
![Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate](/img/structure/B1448763.png)
![Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate](/img/structure/B1448764.png)
![6,7,8,8a-Tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1448768.png)
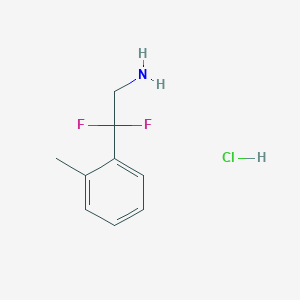
![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B1448770.png)
